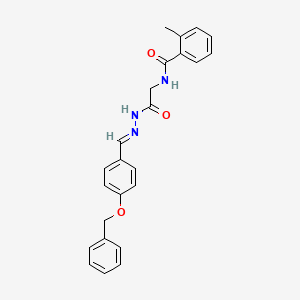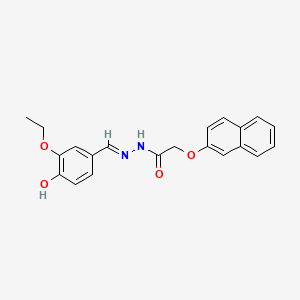
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 764656-94-2
Molecular Weight: 538.402 g/mol
This compound belongs to the class of benzoates and contains both bromine and carbohydrazide functional groups. It is synthesized through specific routes, and its applications span various scientific fields.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves several steps:
Acylation: The reaction of with an (such as ) leads to the formation of the acylated intermediate.
Hydrazinolysis: The acylated intermediate reacts with to form the corresponding .
Bromination: The carbohydrazide is then brominated using or a brominating agent.
Coupling Reaction: Finally, the brominated carbohydrazide is coupled with to yield the desired product.
Industrial Production: Industrial-scale production methods for this compound are proprietary and may involve variations of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., , , or ).
Reduction: Reduction of the carbonyl group may occur under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents include sodium hydroxide , hydrazine hydrate , and reducing agents .
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Materials Science: Its unique structure could contribute to novel materials.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific substitution pattern, similar compounds include:
4-Methylbenzoate analog: 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate.
Iodinated analog: 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Chlorinated analog: 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate.
Eigenschaften
CAS-Nummer |
764656-94-2 |
|---|---|
Molekularformel |
C26H24BrN3O5 |
Molekulargewicht |
538.4 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H24BrN3O5/c1-2-14-34-22-11-8-18(9-12-22)25(32)28-17-24(31)30-29-16-20-15-21(27)10-13-23(20)35-26(33)19-6-4-3-5-7-19/h3-13,15-16H,2,14,17H2,1H3,(H,28,32)(H,30,31)/b29-16+ |
InChI-Schlüssel |
OOOOOLAIVWTIHF-MUFRIFMGSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


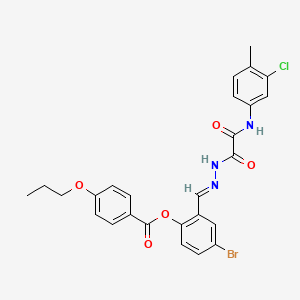
![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)
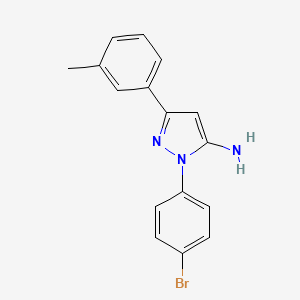
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)
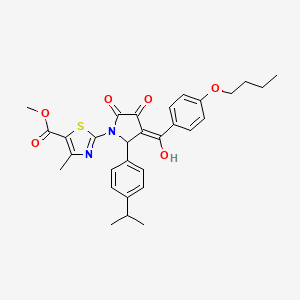
![(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile](/img/structure/B12017496.png)
![2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12017500.png)
![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)
